BMS-564929
CAS No.: 627530-84-1
Cat. No.: VC0521683
Molecular Formula: C14H12ClN3O3
Molecular Weight: 305.71 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 627530-84-1 |
---|---|
Molecular Formula | C14H12ClN3O3 |
Molecular Weight | 305.71 g/mol |
IUPAC Name | 4-[(7R,7aS)-7-hydroxy-1,3-dioxo-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazol-2-yl]-2-chloro-3-methylbenzonitrile |
Standard InChI | InChI=1S/C14H12ClN3O3/c1-7-9(3-2-8(6-16)11(7)15)18-13(20)12-10(19)4-5-17(12)14(18)21/h2-3,10,12,19H,4-5H2,1H3/t10-,12+/m1/s1 |
Standard InChI Key | KEJORAMIZFOODM-PWSUYJOCSA-N |
Isomeric SMILES | CC1=C(C=CC(=C1Cl)C#N)N2C(=O)[C@@H]3[C@@H](CCN3C2=O)O |
SMILES | CC1=C(C=CC(=C1Cl)C#N)N2C(=O)C3C(CCN3C2=O)O |
Canonical SMILES | CC1=C(C=CC(=C1Cl)C#N)N2C(=O)C3C(CCN3C2=O)O |
Appearance | Solid powder |
Introduction
BMS-564929 is an investigational therapeutic agent developed by Bristol-Myers Squibb as a selective androgen receptor modulator (SARM). It is designed to treat symptoms associated with andropause, such as loss of muscle mass, strength, libido, and osteoporosis, which occur due to age-related decline in androgen levels in men . Unlike traditional testosterone therapy, which can have adverse effects like prostate enlargement, BMS-564929 aims to provide beneficial effects on muscle and bone without stimulating the prostate .
Mechanism of Action
BMS-564929 acts as a potent and selective agonist for androgen receptors (AR), with a Ki value of 2.11 nM . It exhibits high selectivity for AR over other steroid hormone receptors, including estrogen receptors (ER), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and progesterone receptor (PR) . This selectivity allows BMS-564929 to promote muscle growth without significantly affecting prostate tissue, a common side effect of testosterone therapy .
Receptor | Selectivity |
---|---|
Androgen Receptor (AR) | High affinity (Ki = 2.11 nM) |
Estrogen Receptor (ER) α and β | >1000-fold selective over AR |
Glucocorticoid Receptor (GR) | >1000-fold selective over AR |
Mineralocorticoid Receptor (MR) | >1000-fold selective over AR |
Progesterone Receptor (PR) | Approximately 400-fold selective over AR |
Research Findings
Studies in castrated male rats have shown that BMS-564929 is more potent than testosterone in stimulating muscle growth, particularly in the levator ani muscle, while being highly selective for muscle over prostate tissue . This tissue selectivity is crucial for minimizing potential side effects associated with prostate stimulation.
In vitro studies using cell lines like C2C12 myoblasts have demonstrated the compound's potency, with an EC50 of 0.44 nM, significantly lower than that of testosterone . Additionally, BMS-564929 has been advanced to clinical trials for treating age-related functional decline, offering a promising alternative to traditional testosterone therapy .
Clinical Implications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume